molecular formula C22H19N3O5S B2927241 8-methoxy-3-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 1797587-36-0

8-methoxy-3-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2927241
CAS No.: 1797587-36-0
M. Wt: 437.47
InChI Key: OWZWVWSRAVVNAR-UHFFFAOYSA-N
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Description

The compound 8-methoxy-3-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one features a coumarin (chromen-2-one) core substituted with a methoxy group at position 7. The 3-position of the coumarin is functionalized with a piperidine-linked 1,3,4-oxadiazole ring bearing a thiophene substituent. The synthesis of such hybrids typically involves multi-step protocols, as seen in related compounds (e.g., coupling of preformed oxadiazole-thiophene systems with coumarin intermediates) .

Properties

IUPAC Name

8-methoxy-3-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-28-17-6-2-4-13-10-16(22(27)29-18(13)17)21(26)25-8-3-5-14(11-25)19-23-24-20(30-19)15-7-9-31-12-15/h2,4,6-7,9-10,12,14H,3,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZWVWSRAVVNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCCC(C3)C4=NN=C(O4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-methoxy-3-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and research findings.

Chemical Structure

The compound can be described by the following structural components:

  • Chromone core
  • Piperidine ring
  • Oxadiazole moiety
  • Thiophene substituent

1. Antimicrobial Activity

Research has shown that compounds containing oxadiazole and thiophene rings exhibit significant antimicrobial properties. In a study investigating similar derivatives, it was found that compounds with these heterocycles demonstrated better activity against Gram-positive bacteria compared to Gram-negative strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

CompoundActivity AgainstMethod UsedReference
8-methoxy...Bacillus cereusDisc diffusion
8-methoxy...Staphylococcus aureusDisc diffusion

2. Anticancer Activity

The anticancer potential of the compound was evaluated through cytotoxicity assays on various cancer cell lines. In particular, studies have indicated that derivatives similar to this compound exhibit promising results against liver carcinoma (HUH7) with IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU). For instance, compounds derived from oxadiazole structures have shown IC50 values as low as 10.1 µM against HUH7 cells, indicating strong cytotoxic effects .

Cell LineCompound IC50 (µM)Comparison with 5-FU (IC50 = 20 µM)
HUH710.1More effective
MCF7Moderate activitySimilar effectiveness
HCT116Moderate activitySimilar effectiveness

3. Anti-inflammatory Activity

The anti-inflammatory properties of compounds containing thiophene and oxadiazole rings have been documented in various studies. These compounds are believed to inhibit key inflammatory pathways, including the NF-kB signaling pathway, thereby reducing the production of pro-inflammatory cytokines .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of oxadiazole derivatives, including the target compound. The synthesized compounds were tested for their antimicrobial and anticancer activities using standard protocols such as the NCI-60 Sulforhodamine B assay. Results indicated that many derivatives exhibited significant growth inhibition in cancer cell lines.

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on establishing a structure-activity relationship for thiophene-containing compounds. It was found that modifications to the piperidine ring significantly influenced both antimicrobial and anticancer activities, suggesting that careful structural optimization could enhance biological efficacy .

Comparison with Similar Compounds

Coumarin Derivatives with Heterocyclic Substituents
Compound Name Substituents at Position 3 of Coumarin Key Structural Features Synthetic Method Notable Properties
Target Compound Piperidine-1-carbonyl-1,3,4-oxadiazole-thiophene Methoxy (C8), oxadiazole-thiophene-piperidine Multi-step, likely via condensation reactions High structural complexity; potential bioactivity
3-Acetyl-8-methoxy-2H-chromen-2-one Acetyl group Methoxy (C8), acetyl Solvent-free synthesis with piperidine catalyst Simpler structure; used as intermediate
5-Fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Fluorophenyl-pyrazolo-pyrimidine Chromen-4-one core, fluorinated aryl groups Suzuki coupling with boronic acids Enhanced lipophilicity due to fluorine

Key Differences :

  • The chromen-2-one core (vs. chromen-4-one in ) alters electron distribution, affecting hydrogen-bonding capacity.
Oxadiazole-Containing Analogues
Compound Name Oxadiazole Substituents Linked Moieties Synthetic Route Biological Implications
Target Compound Thiophen-3-yl Piperidine-carbonyl-coumarin Condensation/cyclization Possible kinase inhibition
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Pyridine Thiosemicarbazide backbone Reflux with HCl/ethanol Antiviral or antibacterial activity
5-Cyclopropyl-1,2,4-oxadiazole Cyclopropyl Piperidine-methyl Cyclopropanation reactions Improved metabolic stability

Key Differences :

  • Thiophene in the target compound offers sulfur-mediated interactions (e.g., hydrogen bonding) versus pyridine’s aromatic nitrogen in .
  • Cyclopropyl in enhances rigidity and metabolic resistance compared to thiophene’s planar aromaticity.
Piperidine-Linked Hybrids
Compound Name Piperidine Functionalization Core Structure Synthesis Conditions Pharmacokinetic Impact
Target Compound 1-Carbonyl linkage to coumarin Coumarin-oxadiazole-thiophene Likely reflux with base/catalyst Balanced solubility and permeability
8-(Piperidin-1-ylethoxy)-oxadiazolo-thiazinone Ethoxy-piperidine fused to oxadiazolo Fused oxadiazolo-thiazine Reflux with piperidine/TEA Reduced conformational flexibility
Intermediate 27 (Example 62, ) Pyrazolo-pyrimidine-ethyl-piperidine Chromen-4-one-pyrimidine Cross-coupling reactions High molecular weight; lower oral bioavailability

Key Differences :

  • The target compound’s piperidine-1-carbonyl linkage allows conformational flexibility, unlike the fused oxadiazolo-thiazine in .
  • Fluorinated aryl groups in increase lipophilicity but may reduce aqueous solubility compared to the thiophene group.

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